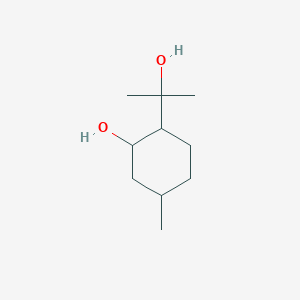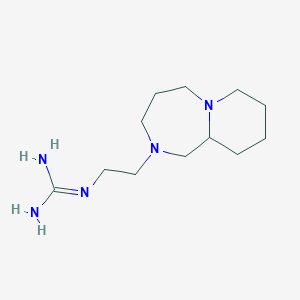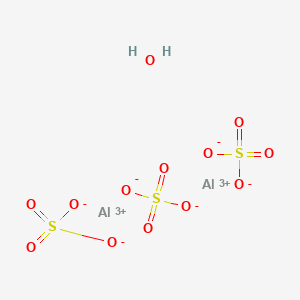
Aluminiumsulfat-Hydrat
Übersicht
Beschreibung
Aluminum sulfate is a chemical compound with the formula Al₂(SO₄)₃. It is a white crystalline solid in its anhydrous form and becomes octadecahydrate (Al₂(SO₄)₃·18H₂O) when hydrated. This versatile compound is widely used in various industries due to its distinctive physical and chemical properties .
Wirkmechanismus
Target of Action
Aluminium sulfate hydrate, also known as Dialuminum trisulfate hydrate, is a chemical agent used in various applications. Its primary targets include mucous surfaces , minor cuts and abrasions , and water impurities . It is used as a coagulating agent in minor cuts and abrasions, as well as a deodorant . In water treatment, it acts as a flocculant , promoting particle collision by neutralizing charge .
Mode of Action
Aluminium sulfate hydrate interacts with its targets primarily through coagulation and flocculation processes . As a coagulating agent, it helps in the clotting of blood in minor cuts and abrasions . In water treatment, it promotes particle collision by neutralizing charge, aiding in the purification of drinking water .
Biochemical Pathways
It is known that aluminium (al) can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system
Pharmacokinetics
It is known that aluminium can infiltrate into the blood and accumulate in various tissues, leading to potential toxic effects .
Result of Action
The primary result of Aluminium sulfate hydrate’s action is the prevention of infections and treatment of minor bleeding . It also plays a significant role in water purification by acting as a flocculant . In humans, excess exposure to Aluminium via dialysis water (Aluminium sulfate) is a known etiological factor in several pathological conditions in patients treated with hemodialysis .
Action Environment
The action of Aluminium sulfate hydrate can be influenced by various environmental factors. For instance, the solubility of Aluminium, like other metals, is highly pH-dependent, increasing when pH decreases . Climate change-related ocean acidification could potentially affect the local bioavailability of Aluminium in semi-closed and closed aquatic zones .
Wissenschaftliche Forschungsanwendungen
Chemie: Aluminiumsulfat wird in Wasseraufbereitungsanlagen häufig zur Förderung der Koagulation verwendet, wodurch die Entfernung kleiner Partikel erleichtert wird, die im Wasser suspendiert sind .
Biologie und Medizin: Es wird als Adjuvans in Impfstoffen verwendet, um die Immunantwort des Körpers auf den Impfstoff zu verstärken .
Industrie:
Papierindustrie: Wirkt als Leimmittel und hilft, die Tintenpenetration zu regulieren.
Textilindustrie: Wird als Beize beim Färben und Bedrucken von Textilien verwendet.
5. Wirkmechanismus
Aluminiumsulfat entfaltet seine Wirkung hauptsächlich durch Koagulation. Wenn es zu Wasser hinzugefügt wird, bildet es einen gallertartigen Niederschlag, der suspendierte Partikel einfängt, so dass sie sich absetzen können. Dieser Prozess ist entscheidend für die Wasserreinigung . In Impfstoffen wirkt Aluminiumsulfat als Adjuvans und verstärkt die Immunantwort, indem es die langsame Freisetzung des Antigens ermöglicht .
Ähnliche Verbindungen:
Kaliumaluminiumsulfat (Kaliumalaun): Wird in der Wasseraufbereitung und als Lebensmittelzusatzstoff verwendet.
Ammoniumaluminiumsulfat (Ammoniumalaun): Wird in der Wasseraufbereitung und in der Textilindustrie verwendet.
Einzigartigkeit: Aluminiumsulfat ist einzigartig durch seine weit verbreitete Verwendung in der Wasseraufbereitung und seine Rolle als Koagulationsmittel. Seine Fähigkeit, einen gallertartigen Niederschlag zu bilden, macht es besonders effektiv bei der Entfernung von Verunreinigungen aus dem Wasser .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum sulfate is commonly prepared by reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The chemical equation for this reaction is: [ 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O ] This reaction results in the production of aluminum sulfate and water .
Industrial Production Methods: In industrial settings, aluminum sulfate can also be produced by heating aluminum metal in a sulfuric acid solution. Another method involves the reaction of bauxite with sulfuric acid under pressure .
Types of Reactions:
Oxidation and Reduction: Aluminum sulfate does not typically undergo oxidation or reduction reactions due to its stable oxidation state.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Sulfuric Acid: Used in the preparation of aluminum sulfate.
Calcium Hydroxide: Reacts with aluminum sulfate to form aluminum hydroxide and calcium sulfate.
Major Products Formed:
Aluminum Hydroxide: Formed when aluminum sulfate reacts with bases.
Calcium Sulfate: Formed in reactions with calcium compounds.
Vergleich Mit ähnlichen Verbindungen
Potassium Aluminum Sulfate (Potassium Alum): Used in water purification and as a food additive.
Ammonium Aluminum Sulfate (Ammonium Alum): Used in water purification and in the textile industry.
Uniqueness: Aluminum sulfate is unique due to its widespread use in water treatment and its role as a coagulating agent. Its ability to form a gelatinous precipitate makes it particularly effective in removing impurities from water .
Eigenschaften
IUPAC Name |
dialuminum;trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPMCHEQGEION-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-67-1 (mono-potassium salt) | |
| Record name | Aluminum sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040317 | |
| Record name | Aluminum sesquisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |
| Record name | Aluminum sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Esentially zero. | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses., ...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells., ... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo., Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/ | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, lustrous crystals, pieces, granules, or powder | |
CAS No. |
10043-01-3, 10124-29-5, 55892-56-3 | |
| Record name | Aluminum sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, aluminum salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, aluminum salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum sesquisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
770 °C (with decomposition) | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Aluminium Sulfate Hydrate in material science?
A1: Aluminium Sulfate Hydrate serves as a precursor for synthesizing materials with specific properties. For instance, it can be thermally decomposed to produce different transitional alumina phases like γ-Al2O3 at 1300℃ []. This particular phase is valuable in catalysis and materials science due to its high surface area and porous structure.
Q2: How does the presence of Nickel influence the characteristics of Aluminium Oxide derived from Aluminium Sulfate Hydrate?
A2: Researchers have successfully synthesized Nickel-doped γ-Al2O3 using Aluminium Sulfate Hydrate as a starting material []. Adding Nickel during the synthesis significantly impacts the final material's properties. It has been observed that increasing the Nickel content leads to a higher binding energy at 856eV, indicating the formation of a NiAl2O4 phase. This finding suggests that Nickel doping can modify the structural and electronic properties of the resulting Aluminium Oxide, potentially influencing its performance in applications like catalysis.
Q3: Can Aluminium Sulfate Hydrate form during corrosion processes, and if so, what insights do analytical techniques offer?
A3: Yes, Aluminium Sulfate Hydrate can be a significant component of corrosion products formed on Aluminium alloys. For example, studies on the corrosion of Aluminium alloys in sodium sulfite solutions revealed the presence of Aluminium Sulfate Hydrate within the corrosion product layer []. This finding was confirmed through a combination of surface analysis techniques, including Scanning Electron Microscopy (SEM), Energy-dispersive X-ray spectroscopy (EDX), and X-ray Photoelectron Spectroscopy (XPS).
Q4: Apart from material science, are there other areas where the thermal decomposition of Aluminium Sulfate Hydrate is studied?
A4: Yes, the thermal decomposition of Aluminium Sulfate Hydrate and its derivatives, such as hydrazinium aluminium sulfate hydrate, is a subject of interest in the field of energetic materials []. Understanding the decomposition pathways and products of these compounds is crucial for assessing their potential applications and safety considerations in areas like propellants and pyrotechnics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


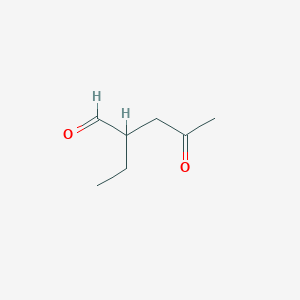
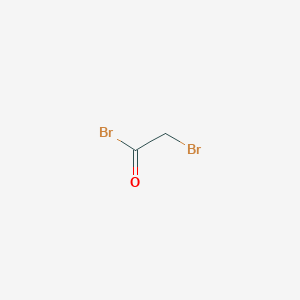
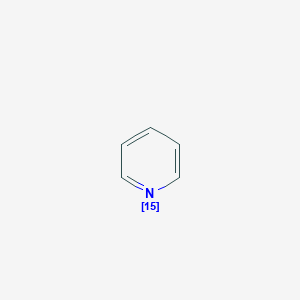
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
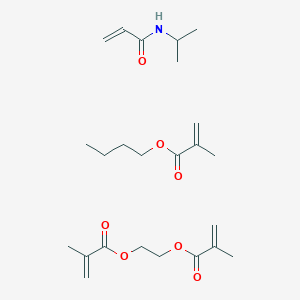
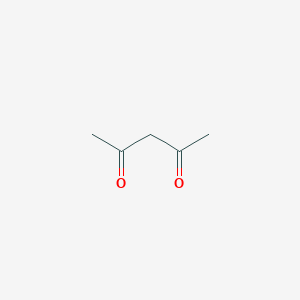
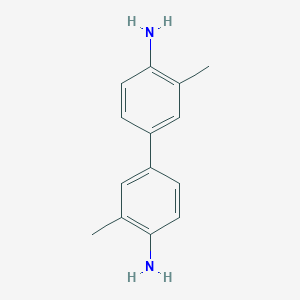
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
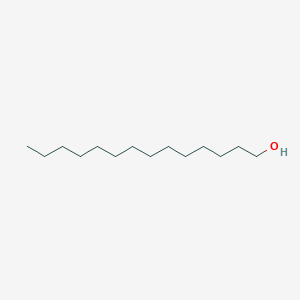
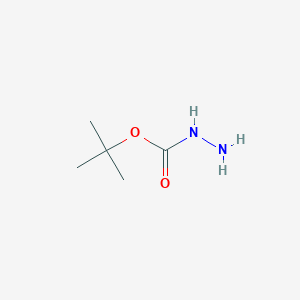
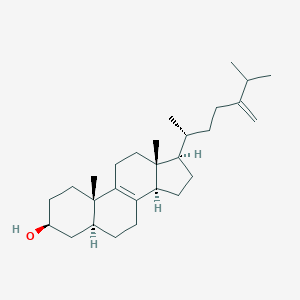
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
